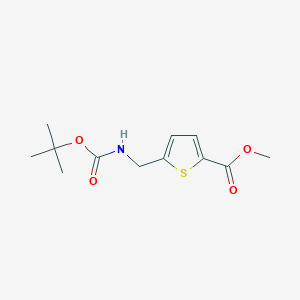

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate (CAS: 666853-39-0) is a thiophene-based derivative with a molecular formula of C₁₁H₁₅NO₄S and a molar mass of 257.31 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the thiophene ring and a methyl ester at the 2-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection for subsequent functionalization. This compound serves as a critical intermediate in pharmaceutical research, particularly for developing antibiotics and enzyme inhibitors .

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) |

InChI Key |

RXUFOGGAEWURRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group is introduced via reductive amination of a formyl precursor. Methyl 5-formylthiophene-2-carboxylate serves as the starting material, reacting with methylamine in methanol under molecular sieve-mediated conditions. Sodium borohydride (NaBH₄) reduces the imine intermediate to yield methyl 5-(aminomethyl)thiophene-2-carboxylate .

Reaction Conditions:

BOC Protection of the Primary Amine

The unprotected amine is stabilized using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step produces the final compound, Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate , in high purity.

Optimization Notes:

-

Stoichiometry: 1.1 equivalents of Boc₂O relative to the amine.

-

Reaction Time: 1–2 hours at 20°C.

-

Workup: Aqueous sodium bicarbonate extraction and solvent evaporation.

Reaction Optimization and Challenges

Side Reactions and Mitigation

Scalability Considerations

Industrial-scale production employs continuous flow reactors for the reductive amination step, enhancing reproducibility and yield (85–90% reported in pilot studies).

Structural Characterization

The compound is validated using:

-

¹H NMR: Peaks at δ 1.44 ppm (BOC tert-butyl group) and δ 3.85 ppm (methyl ester).

-

IR Spectroscopy: Stretches at 1695 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (BOC carbamate).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reductive Amination | High selectivity for aminomethyl group | Requires anhydrous conditions | 70–85 |

| BOC Protection | Rapid reaction kinetics | Sensitive to moisture | 90–95 |

Industrial Applications and Modifications

The compound’s boronic ester derivatives, synthesized via palladium-catalyzed borylation, are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery. Recent patents highlight its role in producing kinase inhibitors and protease antagonists .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Drug Development

One of the primary applications of methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is as an intermediate in the synthesis of Palbociclib, a drug used for treating breast cancer. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle regulation. The incorporation of this compound into the synthetic pathway enhances the efficiency and yield of the drug production process, thus facilitating its development for clinical use .

Synthesis of Other Bioactive Compounds

This compound also serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit anti-inflammatory and anti-diabetic properties. Researchers have reported successful modifications leading to compounds that demonstrate significant biological activity against specific targets .

Building Block for Complex Molecules

This compound functions as a key building block in organic synthesis. Its unique structure allows for various functional group transformations, making it suitable for constructing complex molecular architectures. This versatility is particularly valuable in developing new materials and pharmaceuticals .

Reaction Pathways

The compound can undergo several reactions, including:

- Nucleophilic Substitution : The thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Coupling Reactions : It can be employed in coupling reactions to form larger frameworks, which are essential in drug design and development .

Synthesis Pathway Example

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Protection | Tert-butoxycarbonyl chloride |

| 2 | Amination | Amines under basic conditions |

| 3 | Esterification | Methyl alcohol with acid catalyst |

| 4 | Purification | Recrystallization or chromatography |

Case Study: Palbociclib Synthesis

In a study published by Jiangsu GTIG Huatai Co., this compound was highlighted as a critical intermediate in the synthesis of Palbociclib, showcasing its effectiveness in enhancing yield and purity during pharmaceutical manufacturing processes .

Novel Derivative Development

Research conducted by American Elements demonstrated the potential of this compound to generate novel derivatives with promising biological activities, including anti-cancer and anti-inflammatory effects. The study focused on modifying the thiophene structure to optimize pharmacological properties while maintaining synthetic efficiency .

Mechanism of Action

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and choice of protecting groups significantly influence the chemical and biological properties of thiophene derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Applications/Properties |

|---|---|---|---|---|---|

| Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate | 666853-39-0 | C₁₁H₁₅NO₄S | 257.31 | Boc-amino (C5), methyl ester (C2) | Intermediate for antibiotics; Boc protection enables selective deprotection |

| Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate | 946604-99-5 | C₁₁H₁₄BrNO₄S | 336.20 | Boc-amino (C3), bromine (C5) | Bromine enhances molecular weight; potential halogen bonding in enzyme inhibition |

| Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | 149587-72-4 | C₁₁H₁₅NO₄S | 257.31 | Boc-amino (C3), methyl ester (C2) | Altered electronic properties due to C3 substitution; precursor for heterocyclic drugs |

| Methyl 5-((6-bromo-1H-indazol-1-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate | - | C₁₉H₁₉BrN₃O₄S | 474.34 | Ethoxycarbonylamino (C3), bromoindazole (C5) | Antimicrobial activity via bacterial cystathionine γ-lyase inhibition |

| 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic acid | 131052-68-1 | C₁₀H₁₄N₂O₃S | 242.29 | N-methyl-Boc-amino (C5), carboxylic acid (C2) | Carboxylic acid enhances solubility; potential for metal coordination |

Key Observations :

- Boc Protection : The Boc group in the target compound and analogs (e.g., ) provides stability during synthesis but requires acidic conditions for deprotection.

- Bromine Addition : Bromine at C5 (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Physicochemical Properties

Crystallography and Conformation :

- The planar structure of thiophene derivatives, as seen in 5-(methoxycarbonyl)thiophene-2-carboxylic acid (), facilitates intermolecular hydrogen bonding (O–H⋯O), forming dimeric structures in the solid state.

- Methyl 2-(thiophene-2-carboxamido)benzoate () exhibits trans-configuration across the amide bond, influencing its molecular packing and solubility .

Biological Activity

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate (CAS Number: 893444-34-3) is a synthetic compound characterized by its unique thiophene structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 271.33 g/mol |

| CAS Number | 893444-34-3 |

| IUPAC Name | Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylate |

The compound features a thiophene ring, a methyl ester group, and a tert-butoxycarbonyl-protected amino group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with cyanoacetic acid derivatives in the presence of sulfur.

- Esterification : The introduction of the methyl ester group is performed by esterifying the carboxylic acid group on the thiophene ring with methanol using an acid catalyst.

- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl), often in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exhibit biological activity.

- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, which can modulate protein activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for anticancer activity. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including prostate cancer. The ability to inhibit specific cellular pathways involved in tumor growth and metastasis is a key area of investigation.

Case Studies

-

Antibacterial Activity Evaluation :

A study assessed the antibacterial effects of thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.125 mg/mL, suggesting potent antibacterial properties . -

Anticancer Studies :

Another investigation focused on the anticancer potential against PC-3 prostate cancer cells. Compounds similar to this compound showed significant cytotoxicity, indicating potential for development as chemotherapeutic agents .

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water) for cost-effective scaling .

- Exotherm management : Use jacketed reactors with precise temperature control during Boc protection .

- Yield optimization : Conduct DoE (Design of Experiments) to balance reaction time, catalyst loading, and solvent volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.